molecular formula C7H5N3O3S B2411345 2-Amino-6-nitrobenzo[d]thiazol-4-ol CAS No. 460044-83-1

2-Amino-6-nitrobenzo[d]thiazol-4-ol

Cat. No. B2411345
CAS RN: 460044-83-1
M. Wt: 211.2
InChI Key: UBWOTKJTWBBNMA-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzo[d]thiazol-4-ol is a chemical compound with the empirical formula C7H5N3O2S . It has been used as a model analyte for voltammetric determination of electrochemically reducible organic substances . It has also been used in the synthesis of 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular weight of this compound is 195.20 . The SMILES string representation of the molecule is Nc1nc2ccc(cc2s1)N+=O .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound has been used in the synthesis of other complex molecules .


Physical And Chemical Properties Analysis

The melting point of this compound is 247-249 °C . The compound is likely insoluble in water .

Scientific Research Applications

Co-Crystal Formation

2-Amino-6-nitrobenzo[d]thiazol-4-ol has been studied for its ability to form co-crystals, particularly in combination with other molecular entities. For instance, a study explored its co-crystal formation with 4-aminobenzoic acid, showcasing its potential in creating novel molecular structures with distinct properties (Lynch, 2001).

Corrosion Inhibition

This compound has been evaluated for its effectiveness as a corrosion inhibitor. In one study, it was used to prevent corrosion of mild steel in an acidic medium, demonstrating its practical applications in materials science and engineering (Rekha, Kannan, & Gnanavel, 2016).

Chemical Reactivity and Derivatization

Research has focused on the reactivity of this compound derivatives, particularly their interaction with various reagents. This includes the study of its interaction with triphenylphosphine thiocyanate and alkyl isothiocyanates, providing insights into synthetic chemistry applications (Heppell & Al-Rawi, 2015).

Salt and Co-Crystal Studies

Investigations into the non-covalent interactions of this compound with carboxylic acid derivatives have been conducted. These studies aim to understand the binding mechanisms and properties of the resulting salts and co-crystals, which are significant in the field of crystallography and material science (Jin et al., 2012).

Acid Dissociation Constants

Research on the acid dissociation constants of substituted 2-aminobenzothiazole derivatives, including this compound, provides valuable information for understanding the chemical behavior and stability of these compounds under different pH conditions, crucial in analytical and synthetic chemistry (Öǧretir, Demirayak, Tay, & Duran, 2008).

Fluorescent Alternatives in Assays

The compound has been explored as a potential alternative to existing reagents in enzymatic assays, particularly in quantifying thiols. This application is significant in biochemistry and pharmacology for developing more efficient and sensitive assay methods (Maeda et al., 2005).

Safety and Hazards

The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause harm if swallowed, inhaled, or comes into contact with skin .

Relevant Papers The search results include a paper discussing the synthesis and anti-inflammatory properties of novel derivatives of 2-Amino-6-nitrobenzo[d]thiazol-4-ol . Another paper discusses the synthesis of biologically active derivatives of 2-aminobenzothiazole .

properties

IUPAC Name

2-amino-6-nitro-1,3-benzothiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3S/c8-7-9-6-4(11)1-3(10(12)13)2-5(6)14-7/h1-2,11H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWOTKJTWBBNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1O)N=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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